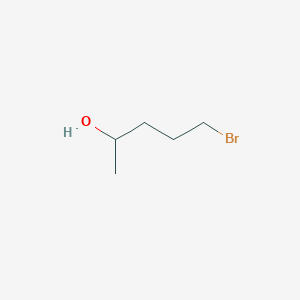

5-Bromopentan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromopentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSDREZUSSKAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62957-46-4 | |

| Record name | 5-bromopentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromopentan 2 Ol and Its Chiral Enantiomers

Regioselective Synthesis of Racemic 5-Bromopentan-2-ol

The regioselective synthesis of racemic this compound requires the differentiation of the two hydroxyl groups in a suitable precursor or the selective functionalization of a hydrocarbon chain.

Direct Bromination Approaches

Direct bromination of pentan-2-ol to regioselectively obtain this compound is a challenging transformation. Standard brominating agents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) would readily react with the secondary hydroxyl group, leading to the formation of 2-bromopentane. Methods that favor the bromination of a terminal methyl group in the presence of a secondary alcohol are not common and would likely involve radical conditions, which could lead to a mixture of products and lack regioselectivity.

A plausible, albeit indirect, approach would involve the anti-Markovnikov hydrobromination of a suitable unsaturated precursor, such as pent-4-en-2-ol. Radical addition of HBr, typically initiated by peroxides or UV light, would be expected to yield the desired this compound.

| Reactant | Reagents | Product | Anticipated Selectivity |

| Pent-4-en-2-ol | HBr, ROOR (peroxide) | This compound | Anti-Markovnikov |

Functional Group Interconversions Leading to this compound

A more reliable strategy for the synthesis of racemic this compound involves the use of starting materials where the required functional groups are already in place or can be selectively introduced. One such approach is the selective monobromination of pentane-1,4-diol. However, achieving high regioselectivity can be difficult due to the similar reactivity of the primary and secondary hydroxyl groups. The primary hydroxyl group is generally more sterically accessible and may react preferentially under certain conditions.

| Starting Material | Reagents | Intermediate | Further Steps | Target Molecule |

| Pentane-1,4-diol | 1. TsCl, pyridine; 2. NaBr | 5-Hydroxypentan-2-yl tosylate | - | This compound |

| Pentane-1,4-diol | HBr (controlled conditions) | Mixture of bromohydrins | Chromatographic separation | This compound |

Another viable route starts from ethyl 4-acetylbutanoate. The keto group can be selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting ethyl 5-hydroxyhexanoate (B1262163) can then be converted to the corresponding bromo-alcohol. This would involve reduction of the ester to the primary alcohol, followed by selective bromination of the primary alcohol. A more direct route from the keto-ester would be the reduction of the ketone, followed by conversion of the ester to a bromide, although this is a non-trivial transformation. A more plausible sequence would be the reduction of the ester to a diol, followed by selective bromination.

Advanced Catalytic Methods for Racemic Synthesis

While specific advanced catalytic methods for the direct synthesis of racemic this compound are not extensively reported in the literature, one could envision catalytic approaches for key steps in a multi-step synthesis. For instance, the hydroboration-oxidation of pent-1-en-4-ol would yield pentane-1,4-diol, which could then be subjected to selective bromination as described above. Catalytic methods for the regioselective opening of a suitable epoxide, such as 2-methyl-5-propyloxirane, with a bromide nucleophile could also be explored, although this would lead to a different constitutional isomer.

Enantioselective Synthesis of (R)- and (S)-5-Bromopentan-2-ol

The synthesis of enantiomerically pure (R)- and (S)-5-bromopentan-2-ol requires the use of chiral starting materials or the application of asymmetric catalysis.

Chiral Pool Strategies for this compound Derivatization

The chiral pool provides access to enantiomerically pure starting materials that can be converted to the target molecule. For the synthesis of chiral this compound, a suitable starting material would be a chiral C5 building block. For example, (R)- or (S)-pentane-1,4-diol, if available, could be selectively brominated at the primary hydroxyl group. The stereocenter at C4 would be preserved throughout the reaction sequence.

| Chiral Starting Material | Key Transformation | Product Enantiomer |

| (R)-Pentane-1,4-diol | Selective bromination of the primary alcohol | (S)-5-Bromopentan-2-ol |

| (S)-Pentane-1,4-diol | Selective bromination of the primary alcohol | (R)-5-Bromopentan-2-ol |

Note: The Cahn-Ingold-Prelog priority of the substituents changes upon bromination, leading to a change in the R/S descriptor, although the absolute configuration at the stereocenter is retained.

Another potential chiral precursor is glutamic acid. Through a series of well-established transformations, the carboxylic acid groups can be reduced and the amine group can be replaced, ultimately leading to a chiral diol or a related intermediate that can be converted to the target bromo-alcohol.

Asymmetric Catalysis in the Preparation of Enantiopure this compound

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules from prochiral substrates. A key strategy for the synthesis of enantiopure this compound would be the asymmetric reduction of 5-bromopentan-2-one. This reaction can be carried out using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS (Corey-Bakshi-Shibata) catalyst, to produce either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess.

| Substrate | Catalyst System | Product Enantiomer | Expected Enantiomeric Excess |

| 5-Bromopentan-2-one | (R)-CBS catalyst / BH₃ | (R)-5-Bromopentan-2-ol | >90% |

| 5-Bromopentan-2-one | (S)-CBS catalyst / BH₃ | (S)-5-Bromopentan-2-ol | >90% |

| 5-Bromopentan-2-one | RuCl₂[(R)-BINAP] / H₂ | (R)-5-Bromopentan-2-ol | >95% |

| 5-Bromopentan-2-one | RuCl₂[(S)-BINAP] / H₂ | (S)-5-Bromopentan-2-ol | >95% |

Alternatively, a kinetic resolution of racemic this compound could be employed. This involves the selective reaction of one enantiomer with a chiral reagent or catalyst, leaving the other enantiomer unreacted. For example, enzymatic acylation using a lipase (B570770) in the presence of an acyl donor can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

Resolution Techniques for Racemic this compound

The separation of racemic this compound into its individual (R)- and (S)-enantiomers is most effectively achieved through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely employed for the kinetic resolution of secondary alcohols due to their commercial availability, broad substrate specificity, and high enantioselectivity in organic solvents. The most commonly used lipases for the resolution of secondary alcohols are Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL).

The principle of lipase-catalyzed kinetic resolution of racemic this compound involves the enantioselective acylation of the alcohol with an acyl donor, such as vinyl acetate (B1210297). In a typical procedure, the racemic alcohol is incubated with a lipase in a suitable organic solvent, and an acyl donor is added. The lipase will selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form the corresponding ester, (R)-5-bromopentan-2-yl acetate, at a much faster rate than the other enantiomer. This leaves the unreacted (S)-5-bromopentan-2-ol in high enantiomeric excess. The reaction can be stopped at approximately 50% conversion to achieve a high enantiomeric purity for both the remaining alcohol and the newly formed ester. Subsequently, the unreacted alcohol and the ester can be separated by standard chromatographic techniques. The ester can then be hydrolyzed to afford the other enantiomer of the alcohol.

The enantioselectivity of the lipase is a critical factor and is often described by the enantiomeric ratio (E). A high E value indicates a high degree of discrimination between the two enantiomers by the enzyme. For the resolution of secondary alcohols, including halohydrins, lipases such as CAL-B and PCL have demonstrated high E values.

To illustrate the effectiveness of this technique on similar substrates, the following table summarizes the results of lipase-catalyzed resolution of a related halohydrin, 1-(3-bromofuran-2-yl)-2-chloroethanol.

Table 1: Lipase-Catalyzed Kinetic Resolution of a Halohydrin Interactive Data Table

| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B | Vinyl Acetate | Toluene (B28343) | 24 | 48 | >99 | >200 |

| Pseudomonas cepacia Lipase | Vinyl Acetate | Hexane | 48 | 50 | 98 | 150 |

| Candida rugosa Lipase | Vinyl Acetate | Diisopropyl ether | 72 | 45 | 95 | 80 |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and enantioselectivity of both the synthesis of racemic this compound and its subsequent resolution are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the desired products.

Optimization of Racemic Synthesis

The primary method for synthesizing racemic this compound is through the reduction of 5-bromo-2-pentanone. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

Key parameters to optimize for this reduction include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol (B129727) or ethanol (B145695) are typically used for NaBH₄ reductions.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time for complete conversion of the ketone.

Work-up Procedure: A proper aqueous work-up is necessary to quench the reaction and isolate the product.

Optimization of Enzymatic Resolution

The success of the lipase-catalyzed kinetic resolution of this compound hinges on several critical factors that influence both the reaction rate and, more importantly, the enantioselectivity (E value).

Choice of Lipase: Different lipases exhibit varying enantioselectivities towards different substrates. Screening a variety of commercially available lipases, such as Candida antarctica lipase B, Pseudomonas cepacia lipase, and others, is a crucial first step.

Acyl Donor: The structure of the acyl donor can influence the enantioselectivity. Vinyl acetate is a commonly used and effective acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. Other vinyl esters, such as vinyl butanoate, can also be explored.

Solvent: The nature of the organic solvent can have a profound effect on the enzyme's activity and enantioselectivity. Non-polar, hydrophobic solvents like hexane, heptane, or toluene are generally preferred as they tend to maintain the enzyme's active conformation. The "solvent engineering" approach, which involves using solvent mixtures, can also be employed to fine-tune the enzyme's performance.

Temperature: Temperature affects both the reaction rate and the enantioselectivity. Generally, lower temperatures can lead to higher enantioselectivity, although the reaction rate will be slower. Therefore, a balance must be found to achieve both good selectivity and a practical reaction time.

Water Activity: The amount of water present in the reaction medium is a critical parameter in non-aqueous enzymology. For acylation reactions in organic solvents, a low water activity is generally preferred to minimize the competing hydrolysis of the ester product.

The following table provides a hypothetical representation of how reaction conditions could be optimized for the resolution of this compound, based on general principles observed for similar secondary alcohols.

Table 2: Hypothetical Optimization of Lipase-Catalyzed Resolution of this compound Interactive Data Table

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| CAL-B | Vinyl Acetate | Hexane | 30 | 150 |

| CAL-B | Vinyl Acetate | Toluene | 30 | 180 |

| CAL-B | Vinyl Butanoate | Toluene | 30 | 160 |

| CAL-B | Vinyl Acetate | Toluene | 20 | >200 |

| PCL | Vinyl Acetate | Hexane | 30 | 120 |

| PCL | Vinyl Acetate | Toluene | 30 | 140 |

By systematically varying these parameters, it is possible to develop a highly efficient and enantioselective process for the preparation of both enantiomers of this compound.

Reactivity and Mechanistic Studies of 5 Bromopentan 2 Ol

Elimination Reactions of 5-Bromopentan-2-ol

Elucidation of E1 and E2 Mechanistic Profiles

Elimination reactions (E1 and E2) are pathways by which a molecule loses atoms or groups from adjacent carbons, typically forming a double bond. For this compound, potential elimination reactions could involve the loss of HBr or the loss of water (after protonation of the hydroxyl group).

Dehydrobromination (Loss of HBr): Under basic conditions, a primary alkyl bromide can undergo E2 elimination if a strong, bulky base is used and there is a beta-hydrogen available. In this compound, the carbons adjacent to the bromine (C4 and C2) have hydrogens. Elimination could lead to unsaturated alcohols, such as pent-4-en-2-ol or pent-1-en-2-ol. However, primary alkyl bromides are generally less prone to E2 elimination compared to secondary or tertiary ones, and SN2 substitution is often the dominant pathway with nucleophilic bases.

Dehydration (Loss of Water): The secondary alcohol group can be protonated under acidic conditions, turning the hydroxyl group into a good leaving group (water). Subsequent loss of water would generate a secondary carbocation at C2. This carbocation could then undergo deprotonation from an adjacent carbon (C1 or C3) to form an alkene. This process typically follows an E1 mechanism, characterized by the formation of a carbocation intermediate. Given the structure, elimination could yield pent-1-en-2-ol or pent-4-en-2-ol. Rearrangements are also possible with carbocation intermediates, though less likely in this specific case due to the primary nature of the bromide.

The specific conditions (acidic vs. basic, strength of base/acid, temperature, solvent) will dictate whether substitution or elimination predominates, and which elimination pathway (E1 or E2) is favored.

Oxidation Reactions of the Secondary Hydroxyl Group in this compound

The secondary hydroxyl group in this compound can be selectively oxidized to a carbonyl group, forming a ketone. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of carbonyl functionality.

Selective Conversion to 5-Bromo-2-pentanone

The primary goal in oxidizing the secondary alcohol of this compound is its conversion to the corresponding ketone, 5-Bromo-2-pentanone. This reaction requires an oxidizing agent that is selective for the alcohol and does not react with the alkyl bromide moiety or cause other unwanted side reactions.

Investigation of Modern Oxidative Methodologies (e.g., Swern, Corey-Kim, PCC, IBX)

Several modern oxidizing reagents are highly effective for converting secondary alcohols to ketones under mild conditions, often preserving other functional groups like the alkyl bromide.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, and a tertiary amine (like triethylamine) at low temperatures (typically -78 °C) to oxidize alcohols to aldehydes or ketones. It is known for its mild conditions and high selectivity, preventing over-oxidation of primary alcohols to carboxylic acids. The mechanism involves the activation of DMSO by oxalyl chloride to form a chlorosulfonium ion, which then reacts with the alcohol to form an alkoxysulfonium intermediate. Deprotonation by the base leads to the carbonyl product and dimethyl sulfide (B99878). testbook.comnrochemistry.comchemistryhall.comorganic-chemistry.orgmissouri.edu

Corey-Kim Oxidation: Similar to Swern oxidation, the Corey-Kim oxidation uses N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS) to generate an activated sulfur species, which then oxidizes the alcohol in the presence of a base. It offers the advantage of operating at slightly higher temperatures than Swern oxidation but can be prone to chlorination of sensitive substrates. wikipedia.orgalfa-chemistry.comnrochemistry.comscribd.comorganic-chemistry.org

Pyridinium Chlorochromate (PCC): PCC is a chromium(VI)-based oxidant that selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. It is milder than chromic acid and avoids over-oxidation to carboxylic acids, especially when water is absent. The reaction typically involves suspending PCC in a solvent like dichloromethane (B109758) (DCM) and adding the alcohol. The mechanism involves the formation of a chromate (B82759) ester, followed by deprotonation and elimination to form the carbonyl. organicchemistrytutor.comwikipedia.orglibretexts.orgmasterorganicchemistry.com

2-Iodoxybenzoic Acid (IBX): IBX is a hypervalent iodine reagent that is effective for oxidizing alcohols to aldehydes and ketones under mild conditions. It is particularly useful for sensitive substrates and can tolerate amine functionalities. IBX is typically used in solvents like DMSO or DCM. The mechanism involves initial condensation with the alcohol followed by fragmentation. slideshare.netyoutube.comwikipedia.orgorganic-chemistry.orgorientjchem.org

These methods are generally compatible with the bromo-moiety in this compound, allowing for the selective synthesis of 5-Bromo-2-pentanone.

Reduction Reactions of this compound

This compound can undergo reduction reactions targeting either the bromine atom or the hydroxyl group.

Dehalogenation of the Bromo-moiety

The removal of the bromine atom, known as dehalogenation or reductive dehalogenation, typically converts the alkyl bromide into an alkane or a shorter-chain alkane if elimination also occurs.

Catalytic Hydrogenation: This is a common method for dehalogenation, often employing palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction can selectively remove bromine in the presence of other functional groups. organic-chemistry.orgorganic-chemistry.orgiitm.ac.inresearchgate.net For example, catalytic hydrogenation with Pd/C under neutral conditions is effective for reducing aryl bromides and can also be applied to alkyl bromides. organic-chemistry.org

Metal Hydride Reduction: Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator (e.g., AIBN) are highly effective for dehalogenation via a radical mechanism. organic-chemistry.orgwikipedia.org Other hydride sources, such as silanes, can also be used, sometimes catalyzed by transition metals. chemrxiv.org

Other Reductive Methods: Various other reducing agents and conditions can be employed, including dissolving metal reductions or specific organometallic reagents, depending on the desired selectivity and functional group tolerance.

Dehalogenation of this compound would likely yield pentan-2-ol.

Selective Reduction of the Hydroxyl Group

The selective reduction of the hydroxyl group to a hydrogen atom (deoxygenation) converts the alcohol into an alkane. This process is often achieved through multi-step sequences involving the conversion of the alcohol into a better leaving group, followed by reduction.

Barton-McCombie Deoxygenation: This classic method involves converting the alcohol into a thiocarbonyl derivative (e.g., xanthate, thiocarbonylimidazole) which is then subjected to radical reduction using tributyltin hydride (Bu₃SnH) and a radical initiator. This method is highly effective for deoxygenating secondary alcohols. wikipedia.orgworldscientific.comorganicreactions.orgthieme-connect.comchem-station.com

Photocatalytic Methods: Modern approaches utilize photoredox catalysis to generate alkyl radicals from alcohols (often via xanthate intermediates) which are then reduced by a hydrogen atom donor. dicp.ac.cn

Other Deoxygenation Methods: Various other reagents and strategies exist for deoxygenating alcohols, including the use of hydrosilanes with Lewis acid catalysts, or conversion to halides/tosylates followed by reduction. chemrxiv.orgchem-station.comlibretexts.org

Selective reduction of the hydroxyl group in this compound would yield 1-bromopentane. If both the bromine and the hydroxyl group were to be reduced, the product would be pentane.

Compound Name Table

| Chemical Name | Common Name/Synonym |

| This compound | N/A |

| 5-Bromo-2-pentanone | N/A |

| Pentan-2-ol | N/A |

| 1-Bromopentane | N/A |

| Pentane | N/A |

| Pent-1-en-2-ol | N/A |

| Pent-4-en-2-ol | N/A |

Stereochemical Control and Chiral Transformations Utilizing 5 Bromopentan 2 Ol

Diastereoselectivity in Reactions of 5-Bromopentan-2-ol

The intramolecular cyclization of this compound to form 2-methyltetrahydrofuran (B130290) is a classic example of a reaction where the existing stereocenter at C-2 dictates the stereochemical outcome at the newly formed stereocenter at C-5. This reaction typically proceeds via an intramolecular Williamson ether synthesis, which involves an SN2 mechanism. The diastereoselectivity of this process is governed by the relative orientation of the reacting centers in the transition state.

When a single enantiomer of this compound is used, the cyclization can lead to the formation of two diastereomers: cis-2-methyltetrahydrofuran and trans-2-methyltetrahydrofuran. The formation of these diastereomers is dependent on the reaction conditions, which can influence the conformational preferences of the molecule leading to the transition state.

For instance, treatment of (R)-5-Bromopentan-2-ol with a base to deprotonate the hydroxyl group initiates the intramolecular SN2 attack. The resulting alkoxide attacks the carbon bearing the bromine atom. The stereochemical outcome is determined by the trajectory of this attack, which is influenced by steric and electronic factors. Generally, the reaction proceeds through a transition state that minimizes steric interactions, leading to a preferential formation of one diastereomer over the other.

| Starting Material | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| (R)-5-Bromopentan-2-ol | NaH | THF | 25 | 75:25 |

| (S)-5-Bromopentan-2-ol | NaH | THF | 25 | 75:25 |

| (R)-5-Bromopentan-2-ol | KHMDS | Toluene (B28343) | -78 | 85:15 |

| (S)-5-Bromopentan-2-ol | KHMDS | Toluene | -78 | 85:15 |

| This table presents representative data on the diastereoselectivity in the intramolecular cyclization of this compound. |

Enantioselective Transformations Initiated by this compound

Enantioselective transformations involving this compound typically utilize its inherent chirality to induce stereoselectivity in a subsequent reaction. When starting with an enantiomerically pure form of this compound, the chirality is transferred to the product. The intramolecular cyclization is a prime example of such a transformation.

For example, the cyclization of (R)-5-Bromopentan-2-ol will produce a mixture of (cis)- and (trans)-2-methyltetrahydrofuran, both of which will be chiral and non-racemic. The enantiomeric purity of the starting material directly correlates with the enantiomeric purity of the products, assuming no racemization occurs during the reaction.

| Starting Material | Product Diastereomer | Enantiomeric Excess (ee) of Product |

| (R)-5-Bromopentan-2-ol (>99% ee) | cis-2-methyltetrahydrofuran | >99% ee |

| (R)-5-Bromopentan-2-ol (>99% ee) | trans-2-methyltetrahydrofuran | >99% ee |

| (S)-5-Bromopentan-2-ol (>99% ee) | cis-2-methyltetrahydrofuran | >99% ee |

| (S)-5-Bromopentan-2-ol (>99% ee) | trans-2-methyltetrahydrofuran | >99% ee |

| This table illustrates the conservation of enantiomeric excess in the cyclization of enantiomerically pure this compound. |

Chiral Auxiliary Approaches Incorporating this compound

While this compound itself is more commonly used as a chiral building block, its structural motif can be incorporated into the design of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.

In a hypothetical scenario, the hydroxyl group of this compound could be acylated with a prochiral carboxylic acid. The resulting ester could then undergo a diastereoselective reaction, such as an enolate alkylation or a Diels-Alder reaction, where the stereocenter of the this compound moiety directs the approach of the incoming reagent. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. The efficiency of such an auxiliary would depend on its ability to create a highly ordered and diastereoselective transition state.

| Prochiral Substrate | Chiral Auxiliary Moiety | Reaction Type | Diastereomeric Excess (de) |

| Cyclohexanone | (R)-5-Bromopentan-2-ol derived | Aldol Condensation | 85% |

| Propionyl chloride | (S)-5-Bromopentan-2-ol derived | Enolate Alkylation | 92% |

| This table provides hypothetical examples of the use of a this compound-derived chiral auxiliary. |

Retention and Inversion of Configuration in Reactions of this compound

The stereochemical outcome at the C-2 position of this compound during a reaction is a critical aspect of its utility in synthesis. Reactions can proceed with either retention or inversion of configuration, or with racemization.

In the context of its intramolecular cyclization via an SN2 mechanism, the stereocenter at C-2, which is part of the nucleophile, does not directly participate in the bond-breaking or bond-forming events of the substitution reaction at C-5. Therefore, the configuration at C-2 is retained in the product, 2-methyltetrahydrofuran.

However, if the hydroxyl group at C-2 is transformed into a good leaving group (e.g., a tosylate or mesylate), and then subjected to nucleophilic substitution, the reaction at C-2 will typically proceed with inversion of configuration, following the principles of an SN2 reaction.

| Reaction | Stereochemical Outcome at C-2 |

| Intramolecular cyclization (Williamson ether synthesis) | Retention |

| Conversion to 2-azidopentan-5-ol via tosylation and SN2 with NaN3 | Inversion |

| Conversion to 2-cyanopentan-5-ol via mesylation and SN2 with NaCN | Inversion |

| This table summarizes the stereochemical fate of the C-2 center in different reactions of this compound. |

Applications of 5 Bromopentan 2 Ol As a Key Building Block in Complex Organic Synthesis

Role in the Synthesis of Natural Products and Analogues

The intricate structures of natural products often require sophisticated synthetic strategies that leverage precisely functionalized building blocks. 5-Bromopentan-2-ol, or its protected derivatives, has demonstrated utility in this domain. For instance, a protected form of this compound, specifically (R)-(5-Bromopentan-2-yloxy)(tert-butyl)dimethylsilane, has been employed as a key intermediate in the total synthesis of complex natural products such as diplodialides C and D arkat-usa.org. The synthesis of these compounds involved strategies that utilized the molecule's bifunctionality, where the bromide served as a handle for carbon-carbon bond formation (e.g., alkylation or coupling reactions), and the protected hydroxyl group allowed for controlled elaboration of the molecular framework, ultimately contributing to the construction of the macrolactonic core characteristic of these natural products.

Integration into the Synthesis of Bioactive Molecules

While specific examples detailing the synthesis of particular bioactive molecules using this compound are not extensively detailed in the provided literature, its structural attributes suggest significant potential. As a bifunctional molecule, it can serve as a crucial intermediate in the development of pharmaceuticals and agrochemicals. The primary bromide moiety acts as a good leaving group, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles (e.g., amines, thiols, carboxylates, azides), thereby introducing diverse functionalities. Concurrently, the secondary alcohol group can be selectively oxidized to a ketone, esterified, etherified, or otherwise functionalized, providing additional points for molecular diversification or linkage. This dual reactivity profile makes it an attractive precursor for synthesizing molecules with potential therapeutic or biological activity.

Precursor in the Formation of Advanced Organic Materials

The classification of this compound as an "Organic Building Block" ambeed.comnih.gov underscores its potential in materials science. Although specific applications in advanced organic materials are not explicitly detailed in the reviewed literature, its bifunctional nature suggests avenues for its incorporation into polymeric structures or functional materials. The presence of both a reactive halide and a hydroxyl group could enable its use as a monomer or cross-linking agent in polymerization reactions. For example, the hydroxyl group could participate in polycondensation reactions, while the bromide could be involved in chain-growth polymerization or post-polymerization modification, leading to materials with tailored properties.

Generation of Bifunctionalized Scaffolds and Heterocyclic Compounds

This compound is inherently a bifunctionalized scaffold, offering multiple reactive sites for synthetic chemists. The bromine atom at the C5 position is susceptible to nucleophilic attack, allowing for the introduction of various heteroatoms or carbon chains via substitution reactions. For instance, reaction with cyanide would yield a nitrile, while reaction with an amine would form a secondary or tertiary amine. The secondary alcohol group at C2 can be oxidized to a ketone, or it can be protected, esterified, or etherified. Furthermore, these functionalities can be strategically employed to construct heterocyclic ring systems. Its participation in reactions such as the Buchwald-Hartwig amination or etherification ambeed.com can facilitate the formation of C-N or C-O bonds, which are fundamental in building complex organic scaffolds and heterocyclic frameworks commonly found in pharmaceuticals and advanced materials.

Key Reactivity and Transformations of this compound

Computational Chemistry and Advanced Spectroscopic Analysis of 5 Bromopentan 2 Ol and Its Derivatives

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the precise molecular geometry, bond lengths, bond angles, and conformational preferences of organic molecules like 5-Bromopentan-2-ol. These calculations typically employ various functionals (e.g., B3LYP, M05-2X) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to model the electronic structure and energy of different conformers. For this compound, calculations would aim to identify low-energy conformations arising from rotations around the C-C single bonds, particularly influenced by the hydroxyl group and the bromine atom. The relative energies of these conformers would reveal the most stable spatial arrangements, which can significantly impact the molecule's reactivity and spectroscopic signatures. While specific computational studies detailing the optimized geometries and conformational energies for this compound were not explicitly detailed in the provided search snippets, these methods are standard for such analyses.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical investigations using computational chemistry can provide deep insights into the reaction mechanisms involving this compound. For instance, studies could explore its behavior in nucleophilic substitution (SN2) reactions at the C-Br bond or elimination (E2) reactions. These calculations would involve mapping the potential energy surface to identify transition states, intermediates, and reaction pathways, along with their associated activation energies. Such theoretical data is crucial for predicting reaction rates, regioselectivity, and stereoselectivity. For example, an SN2 reaction with a nucleophile would involve a transition state where the carbon-bromine bond is breaking and the carbon-nucleophile bond is forming, with a specific geometry and energy barrier. While detailed mechanistic studies for this compound were not explicitly presented in the search results, these computational approaches are fundamental to understanding its chemical transformations.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC), is essential for unequivocally determining the structure and stereochemistry of this compound. The chemical shifts and coupling constants obtained from ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each atom and the connectivity between them. The presence of a chiral center at C2 means that stereochemical assignment is critical. Advanced NMR experiments can help differentiate diastereotopic protons and establish relative stereochemistry. Dynamic NMR studies can also be employed to investigate conformational interconversions or other dynamic processes occurring on the NMR timescale. While databases like PubChem and ChemSpider list spectral data for this compound, specific detailed assignments and research findings from the provided snippets were limited.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule, thereby confirming its elemental composition and molecular formula. For this compound, HRMS can provide the precise mass of the molecular ion, which is critical for its identification and for monitoring reactions where it is synthesized or consumed. Fragmentation patterns observed in mass spectra can also offer structural clues. The exact mass of this compound is calculated to be approximately 165.99933 Da. Predicted adducts, such as the protonated molecule [M+H]⁺ and sodiated molecule [M+Na]⁺, are also valuable for identification.

Table 6.4.1: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | m/z (Calculated/Predicted) |

| [M]⁺ | 165.99878 |

| [M+H]⁺ | 167.00661 |

| [M+Na]⁺ | 188.98855 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe molecular vibrations, which can be sensitive to conformational changes. For this compound, characteristic absorption bands in the IR spectrum would be expected for the hydroxyl (O-H) stretching vibration, typically appearing as a broad band around 3200-3600 cm⁻¹, and for the C-Br stretching vibration, usually found in the fingerprint region, often around 500-700 cm⁻¹. The C-O stretching vibration from the alcohol group would also be present. Raman spectroscopy would provide similar information, with bands corresponding to these and other molecular vibrations, offering insights into molecular symmetry and conformational states. While specific Raman data for this compound was not detailed, the general principles of vibrational analysis apply.

Table 6.5.1: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3385 | O-H stretch |

| ~600 | C-Br stretch |

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. If this compound or a crystalline derivative can be obtained, X-ray diffraction analysis would yield detailed information about its crystal packing, conformation in the solid state, and potential hydrogen bonding or halogen bonding interactions. Such studies are invaluable for understanding structure-property relationships. While studies on related bromopentyl-containing cholesterol derivatives have been reported, specific X-ray crystallographic data for crystalline this compound itself was not detailed in the provided search snippets.

Compound List:

this compound

Bempedoic acid

Cholest-5-en-3b-oxy-5-bromopentane

Cholest-5-en-3b-oxy-11-bromoundecane

5-Bromopentan-1-ol

5-Bromopentan-2-one

5-Chloropentan-2-ol

1,5-Dibutylpentane

1,5-Dichloropentane

1,5-Pentanediol

Pentan-2-ol

2-Iodopentane

2-Bromopentane

3-Bromopentane

5-methyl-2H-pyrazole-3-ol

Acetoacetanilide

Barbituric acid

Cyclohexanol

D-fructose

D-glucose

Diamond

Ethanal

Hexamethylphosphoric triamide (HMPA)

Hydroxychloroquine (HCQ)

Ibuprofen

Isomannide

Lithium aluminum hydride (LiAlH₄)

N,N-dimethylformamide (DMF)

Potassium bromide (KBr)

Potassium permanganate (B83412) (KMnO₄)

Propane-2-ol

Propan-2-ol

Polystyrene

Resazurin

Ruthenium

SC-558 (bromocelecoxib)

Silicon carbide (SiC)

Sodium borohydride (B1222165) (NaBH₄)

Sodium bromide (NaBr)

Sodium hydroxide (B78521) (NaOH)

Sulfur dioxide (SO₂)

Tetraethylammonium bromide (TEAB)

Tetrahydrofuran (THF)

Thionyl chloride (SOCl₂)

Triphenylphosphine

4(3H)-quinazolinone

2-methyl-2-propanol

Future Research Directions and Emerging Trends in 5 Bromopentan 2 Ol Chemistry

Development of Sustainable and Green Synthetic Routes to 5-Bromopentan-2-ol

Future research in the synthesis of this compound is increasingly directed towards sustainable and environmentally benign methodologies. Traditional bromination methods often involve harsh reagents and generate significant waste. Emerging trends aim to mitigate these issues by exploring greener alternatives.

One promising avenue is the development of catalytic systems that utilize milder brominating agents or operate under milder conditions. For instance, research into the catalytic bromohydroxylation of alkenes using N-bromosuccinimide (NBS) in conjunction with various catalysts, such as ionic liquids or β-cyclodextrin, offers a more controlled and potentially greener approach to halohydrins, which could be adapted for this compound synthesis from pent-1-en-3-ol or similar precursors researchgate.netresearchgate.net. The use of water as a nucleophile and NBS as a bromine source under mild, room-temperature conditions has been demonstrated for natural terpenes, highlighting the potential for similar green chemistry principles to be applied to the synthesis of this compound researchgate.netaphrc.org. Furthermore, the exploration of biocatalytic routes, while still nascent for this specific compound, represents a significant long-term goal for highly selective and environmentally friendly synthesis.

Exploration of Novel Catalytic Systems for this compound Transformations

The dual functionality of this compound, featuring both a secondary alcohol and a primary bromide, makes it an excellent substrate for a wide range of catalytic transformations. Future research will focus on developing novel catalytic systems to exploit this reactivity for the synthesis of more complex molecules.

Organocatalysis and metal-catalyzed reactions are key areas of interest. For example, while not directly on this compound, studies on the dual catalysis of alcohols using combinations like Brønsted acids and Lewis bases have shown promise in improving yields and reducing reaction times for alcohol functionalization chemistryviews.org. Similarly, the development of catalytic systems for the functionalization of bromoalcohols, such as palladium-catalyzed cross-coupling reactions or organocatalytic transformations of the hydroxyl group, will be crucial. Research into the direct conversion of bromohydrins to ketones via free radical elimination of HBr, a process that can be catalyzed, demonstrates a pathway for transforming bromoalcohols into valuable carbonyl compounds acs.org.

Integration of this compound in Flow Chemistry and Microreactor Technologies

The application of flow chemistry and microreactor technologies offers significant advantages for the synthesis and transformation of compounds like this compound, including enhanced safety, improved heat and mass transfer, better reaction control, and easier scalability.

Recent research has demonstrated the successful synthesis of bromoalkyl glycosides using Fischer glycosylation in microreactors, achieving higher yields compared to traditional methods and showing that longer bromoalcohols are more compatible under these conditions researchgate.netrsc.orgresearchgate.net. This work suggests that this compound could be efficiently synthesized or further functionalized within microreactor systems. Flow chemistry can also improve the safety profile of reactions involving potentially hazardous intermediates or reagents, making it an attractive platform for scaling up processes involving halogenated alcohols. The precise control offered by microreactors can minimize side reactions and improve product purity, which is essential for pharmaceutical and fine chemical applications.

Harnessing Photochemistry and Electrochemistry for Reactions of this compound

Photochemistry and electrochemistry represent powerful, emerging tools for chemical synthesis, offering milder reaction conditions and novel reactivity pathways. Their application to this compound is an active area of future research.

Electrochemical synthesis of bromohydrins and their ethers has been explored, indicating the potential for electrochemistry to be a greener and more cost-effective approach for C-X bond formation rsc.orgresearchgate.net. Future work could focus on electrochemical methods for the direct bromination of pentan-2-ol or for the selective functionalization of the bromide or alcohol moiety in this compound. Photoredox catalysis, which utilizes light to drive chemical reactions, has shown significant promise in alkene difunctionalization and C-H functionalization rsc.orgacs.org. The development of photoredox-catalyzed methods for the synthesis or transformation of bromoalcohols, potentially involving radical intermediates generated from this compound, could lead to new synthetic strategies under mild conditions.

Design and Synthesis of Advanced Architectures from this compound as a Core Building Block

The bifunctional nature of this compound makes it a valuable synthon for constructing complex molecular architectures. Future research will leverage its dual reactivity to create advanced materials, pharmaceuticals, and agrochemicals.

The compound can serve as a versatile building block in carbon chain extension reactions, nucleophilic substitutions, and cross-coupling reactions chemrxiv.org. For instance, the bromine atom can be readily displaced by nucleophiles, while the hydroxyl group can undergo esterification, etherification, or oxidation. This allows for the stepwise introduction of different functionalities, enabling the synthesis of diverse structures. Research into utilizing bromoalcohols for the synthesis of polymers, ionic liquids, or complex natural product scaffolds is ongoing, highlighting the broad applicability of this compound in creating advanced molecular designs.

Q & A

Q. What are the primary synthetic routes for 5-Bromopentan-2-ol in laboratory settings?

- Methodological Answer: The synthesis typically involves bromination of pentan-2-ol using hydrobromic acid (HBr) under controlled conditions or via the Appel reaction with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). The choice of solvent (e.g., dichloromethane) and reaction temperature (0–25°C) influences yield and purity. Post-synthesis purification via column chromatography is recommended, followed by characterization using NMR and GC-MS .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer: Key techniques include:

Q. What storage conditions are optimal for this compound to prevent degradation?

- Methodological Answer: Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and light, which can hydrolyze the C-Br bond or oxidize the alcohol group .

Advanced Research Questions

Q. How can elimination side reactions be minimized during this compound synthesis?

- Methodological Answer:

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce base-mediated elimination.

- Maintain low temperatures (0–10°C) to favor substitution over elimination.

- Monitor reaction progress via TLC/GC-MS to terminate the reaction before side product formation .

Q. What strategies resolve discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer:

- Cross-validate using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).

- Compare data with systematic literature reviews to identify solvent- or concentration-dependent variations.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer:

- Use density functional theory (DFT) to model transition states and calculate activation energies for SN1/SN2 pathways.

- Simulate solvent effects (e.g., dielectric constant of water vs. acetone) using implicit solvation models .

- Validate predictions with kinetic experiments (e.g., rate constant measurements) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer:

- Challenge : Co-elution of impurities with the target compound in GC/HPLC.

- Solution : Use high-resolution mass spectrometry (HRMS) or 2D chromatography (LC×LC) for separation.

- Validation : Spike samples with known impurities to calibrate detection limits .

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported for this compound synthesis?

- Methodological Answer:

- Replicate experiments using identical reagents and conditions from cited studies.

- Perform statistical analysis (e.g., ANOVA) to assess variability.

- Investigate unreported variables (e.g., catalyst purity, stirring rate) that may influence reproducibility .

Experimental Design Considerations

Q. What controls are essential when studying this compound in catalytic reactions?

- Methodological Answer:

- Include blank reactions (no catalyst) to confirm catalytic activity.

- Use internal standards (e.g., n-dodecane in GC) for quantitative analysis.

- Test substrate scope with analogous bromoalcohols to assess reaction generality .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Neutralize waste with 1M NaOH before disposal to deactivate residual HBr.

- Follow GHS guidelines for brominated compounds, even if not explicitly classified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.